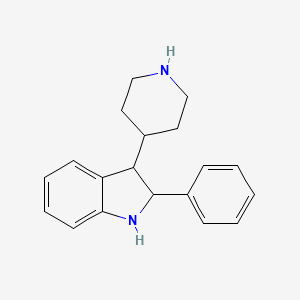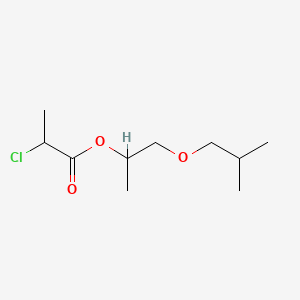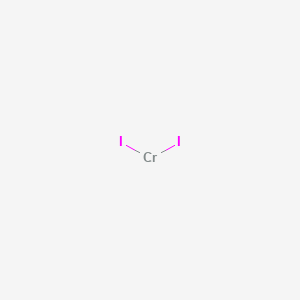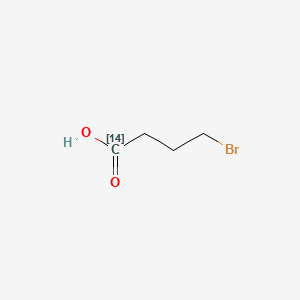
Diisopropylditelluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylditelluride is an organotellurium compound with the molecular formula ( \text{C}6\text{H}{14}\text{Te}_2 ) It is characterized by the presence of two tellurium atoms bonded to isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropylditelluride can be synthesized through the reaction of tellurium with isopropyl halides under controlled conditions. One common method involves the reaction of tellurium powder with isopropyl iodide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropylditelluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and other tellurium-containing compounds.
Reduction: It can be reduced to form tellurium and isopropyl derivatives.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Tellurium dioxide and isopropyl alcohol.
Reduction: Tellurium and isopropyl derivatives.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diisopropylditelluride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of diisopropylditelluride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pathways involved include the disruption of cellular redox balance and the induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl Telluride: Similar in structure but contains only one tellurium atom.
Diphenyl Ditelluride: Contains phenyl groups instead of isopropyl groups.
Di-tert-butyl Ditelluride: Contains tert-butyl groups instead of isopropyl groups.
Uniqueness
Diisopropylditelluride is unique due to the presence of two tellurium atoms bonded to isopropyl groups, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
51112-73-3 |
|---|---|
Fórmula molecular |
C6H14Te2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(propan-2-ylditellanyl)propane |
InChI |
InChI=1S/C6H14Te2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
Clave InChI |
VPIMDGCETSZFGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Te][Te]C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)

![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)




